(r)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol typically involves the reaction of 2-ethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, making it useful in probing the active sites of enzymes.
Medicine
In medicine, ®-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes, particularly those involved in neurological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which ®-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar in structure but lacks the amino group.
4-Methoxyphenethyl alcohol: Contains a methoxy group instead of an ethoxy group.
2-Amino-2-phenylethanol: Lacks the ethoxy group.
Uniqueness
®-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and an ethoxy group attached to a chiral center. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3/t9-/m0/s1 |
InChI Key |
IPYVNGDPCLPHGZ-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@H](CO)N |
Canonical SMILES |
CCOC1=CC=CC=C1C(CO)N |
Origin of Product |
United States |
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